

Technical Whitepaper: 5-(3-Fluorophenyl)nicotinic Acid (CAS 181705-88-4)

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Compound of Interest

Compound Name: 5-(3-Fluorophenyl)nicotinic acid

Cat. No.: B170099

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on **5-(3-Fluorophenyl)nicotinic Acid** (CAS 181705-88-4)

Executive Summary

This document serves as an in-depth technical guide on the chemical compound **5-(3-Fluorophenyl)nicotinic acid**, CAS 181705-88-4. Despite a comprehensive search of scientific literature and patent databases, detailed experimental data regarding the synthesis, biological activity, and specific signaling pathways for this particular molecule is not publicly available. This guide, therefore, provides a foundational understanding based on the general chemical class of 5-arylnicotinic acids, outlining a well-established synthetic methodology and a hypothetical biological context based on the known pharmacology of nicotinic acid and its derivatives. All experimental protocols and quantitative data presented herein are illustrative, based on established chemical principles and the activities of closely related analogs, and should be treated as a starting point for further investigation.

Chemical Properties and Synthesis

5-(3-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) and belongs to the class of 5-arylnicotinic acids. The introduction of a 3-fluorophenyl group at the 5-position of the pyridine ring is expected to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

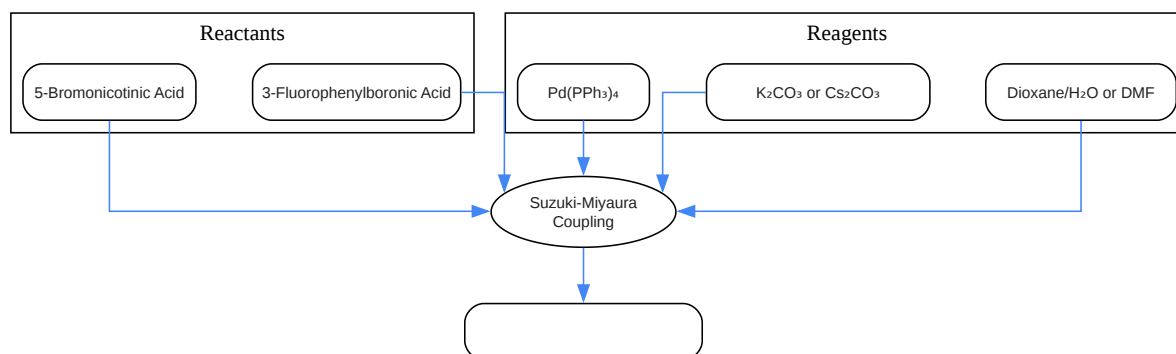
Table 1: Physicochemical Properties of **5-(3-Fluorophenyl)nicotinic Acid**

Property	Value	Source
CAS Number	181705-88-4	Chemical Abstracts Service
Molecular Formula	C ₁₂ H ₈ FNO ₂	Calculated
Molecular Weight	217.20 g/mol	Calculated
Appearance	White to off-white solid (predicted)	---
Melting Point	Not reported	---
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)	---

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The most common and efficient method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of a boronic acid with an organohalide. In the case of **5-(3-Fluorophenyl)nicotinic acid**, this would involve the reaction of 5-bromonicotinic acid with 3-fluorophenylboronic acid.

Diagram 1: Proposed Synthesis of **5-(3-Fluorophenyl)nicotinic Acid**



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Caption: Synthetic scheme for **5-(3-Fluorophenyl)nicotinic acid**.

Detailed Experimental Protocol (Illustrative)

The following is a representative solution-phase Suzuki-Miyaura coupling protocol for the synthesis of **5-(3-Fluorophenyl)nicotinic acid**.

Materials:

- 5-Bromonicotinic acid (1.0 eq)
- 3-Fluorophenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane (anhydrous)
- Water (degassed)

Procedure:

- To a flame-dried Schlenk flask, add 5-bromonicotinic acid, 3-fluorophenylboronic acid, and potassium carbonate.
- The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
- Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).
- Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
- The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours.
- Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The aqueous layer is acidified with 1M HCl to precipitate the product.
- The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the crude product.
- Purification is achieved by recrystallization or column chromatography.

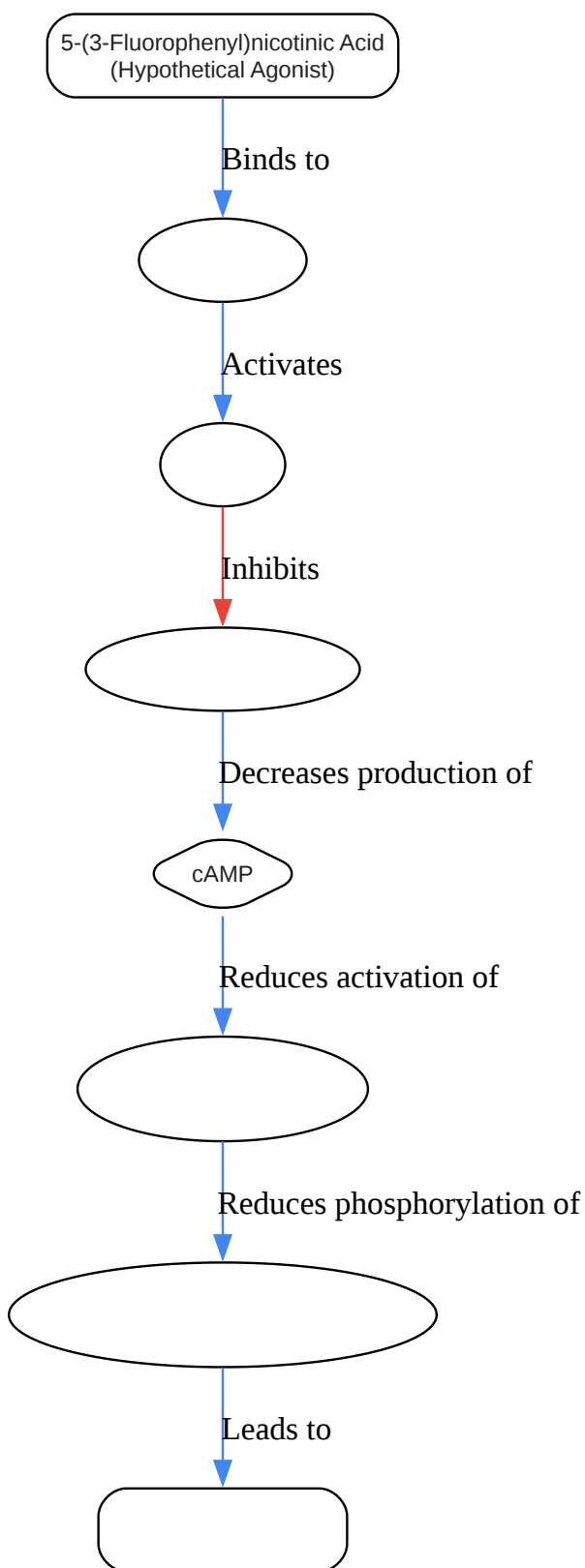
Table 2: Illustrative Synthesis Data

Parameter	Value	Notes
Reactant Scale	1.0 mmol (5-bromonicotinic acid)	---
Reaction Time	18 hours	---
Temperature	90 °C	---
Predicted Yield	75-90%	Based on similar reported reactions
Purification Method	Recrystallization from ethanol/water	---

Potential Biological Activity and Signaling Pathways

While no specific biological data for **5-(3-Fluorophenyl)nicotinic acid** has been reported, the nicotinic acid scaffold is a well-known pharmacophore. Nicotinic acid itself is a ligand for the G-protein coupled receptor 109A (GPR109A, also known as HM74A), which is primarily expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream and a subsequent reduction in triglyceride synthesis in the liver.

Diagram 2: Hypothesized GPR109A Signaling Pathway



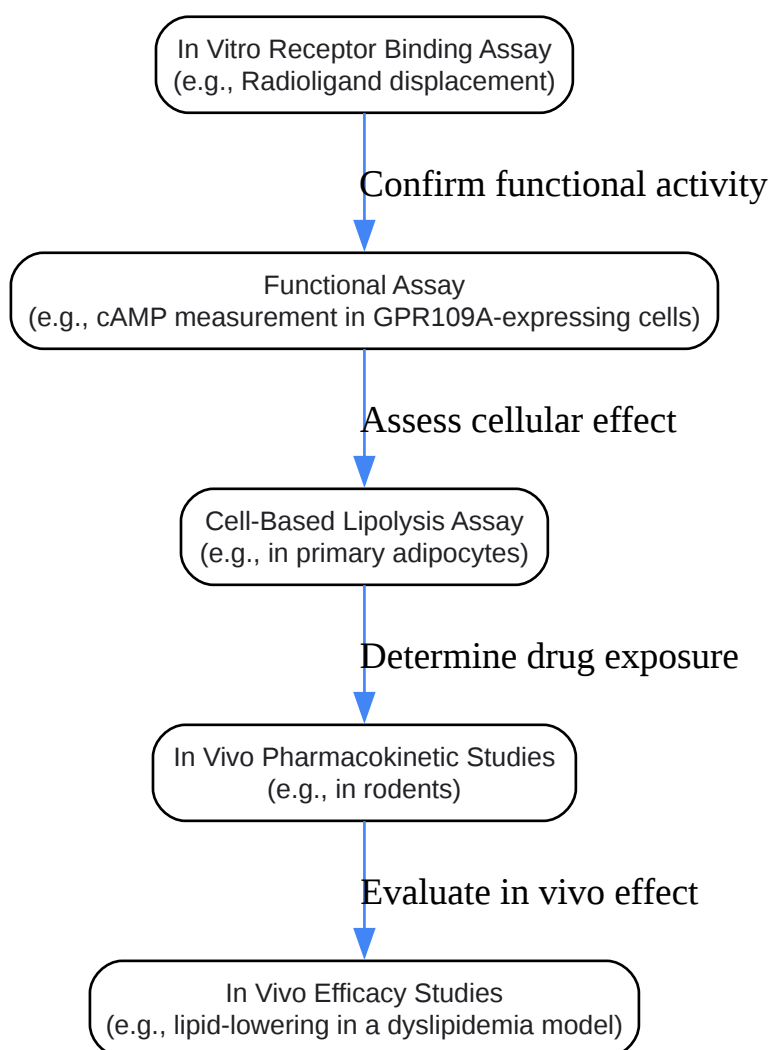
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Caption: Potential mechanism of action via GPR109A.

Proposed Experimental Workflow for Biological Evaluation

To ascertain the biological activity of **5-(3-Fluorophenyl)nicotinic acid**, a tiered experimental approach is recommended.

Diagram 3: Biological Evaluation Workflow



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Caption: A workflow for assessing biological activity.

Table 3: Hypothetical Biological Activity Profile

Assay	Parameter	Predicted Outcome	Rationale
GPR109A Binding Assay	K _i (nM)	10 - 1000	Fluorine substitution may alter binding affinity compared to nicotinic acid.
cAMP Functional Assay	EC ₅₀ (nM)	50 - 5000	Dependent on binding affinity and agonist efficacy.
Adipocyte Lipolysis Assay	IC ₅₀ (μM)	1 - 50	Cellular potency is often lower than biochemical potency.
In Vivo Lipid Lowering	% Reduction in Triglycerides	10 - 40%	Dependent on pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

5-(3-Fluorophenyl)nicotinic acid represents an unexplored derivative of the pharmacologically significant nicotinic acid scaffold. While specific experimental data is currently lacking in the public domain, established synthetic methodologies, such as the Suzuki-Miyaura coupling, provide a clear path for its preparation. Based on the known pharmacology of related compounds, it is hypothesized that this molecule may act as a GPR109A agonist with potential applications in the treatment of dyslipidemia. The experimental protocols and workflows outlined in this guide provide a robust framework for the future synthesis, characterization, and biological evaluation of this compound. Further research is warranted to elucidate its precise pharmacological profile and therapeutic potential.

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